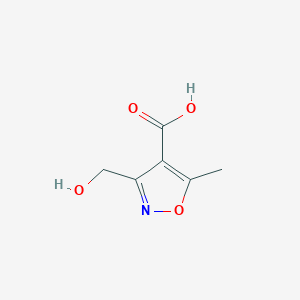

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Description

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a hydroxymethyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)7-11-3/h8H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNGPPMFXYGRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779855-86-5 | |

| Record name | 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with glyoxylic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

Oxidation: Formation of 3-(Formyl)-5-methyl-1,2-oxazole-4-carboxylic acid.

Reduction: Formation of 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-methanol.

Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Antiproliferative Properties

Research indicates that 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and other lymphocyte populations, suggesting its potential use in cancer therapy and immunomodulation .

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 | 5.6 - 17.84 | Significant activity observed |

| HEK-293 | >100 | Minimal cytotoxicity |

| Jurkat Cells | Variable | Strong pro-apoptotic effects |

Immunosuppressive Effects

The compound has been shown to possess immunosuppressive properties, making it a candidate for treating autoimmune diseases. In vitro studies demonstrated that it can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating its role in modulating inflammatory responses .

Case Study: Inhibition of TNF-α Production

A study revealed that treatment with this compound led to a dose-dependent decrease in TNF-α levels in PBMC cultures, highlighting its potential as an anti-inflammatory agent .

Therapeutic Applications

Given its antiproliferative and immunosuppressive properties, this compound has potential applications in:

- Cancer Therapy : As a selective agent against certain cancer types.

- Autoimmune Disease Management : Due to its ability to modulate immune responses.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoxazole-4-carboxylic Acid Derivatives

Physicochemical and Functional Differences

Hydroxymethyl vs. Halogenated Substituents :

- The hydroxymethyl group enhances hydrophilicity compared to halogenated derivatives (e.g., chlorophenyl or fluorophenyl), which are more lipophilic. This difference impacts solubility and bioavailability .

- Halogenated derivatives exhibit higher molecular weights and often serve as degradation products or impurities in β-lactam antibiotics (e.g., dicloxacillin and flucloxacillin) .

Biological Activity :

- Chlorophenyl and dichlorophenyl analogs are associated with antimicrobial activity but may also act as impurities affecting drug safety profiles .

- Hydroxymethyl derivatives are less documented in pharmacological contexts but are hypothesized to serve as intermediates in synthesizing more complex molecules due to their reactive hydroxyl group .

Stability and Degradation :

Biological Activity

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. Key features influencing its activity include:

- Hydroxymethyl and Carboxylic Acid Groups : These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity.

- Oxazole Ring : The oxazole moiety can engage in π-π stacking interactions with aromatic residues in proteins, thereby influencing protein function and stability.

Anticancer Properties

Research has indicated that derivatives of oxazole compounds exhibit promising anticancer properties. For instance, studies on related oxazole derivatives have shown:

- Inhibition of Tumor Cell Proliferation : Certain oxazole derivatives have been found to inhibit the proliferation of human cancer cell lines, including neuroblastoma cells (SH-SY5Y) and others, demonstrating potential as anticancer agents .

- Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and modulation of signaling pathways associated with cell survival and proliferation .

Immunosuppressive Effects

Some studies have highlighted the immunosuppressive properties of oxazole derivatives:

- Inhibition of Cytokine Production : Compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human blood cell cultures. This suggests a potential application in conditions requiring immunosuppression .

- Impact on Immune Cell Proliferation : The compound has also been tested for its ability to suppress the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro, indicating a dose-dependent immunosuppressive activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on related compounds have provided insights into how modifications can enhance biological activity:

Stability Studies

Stability studies have revealed that compounds containing hydroxymethyl and carboxylic acid functionalities may be prone to hydrolytic ring-opening and decarboxylation under certain conditions. This instability can affect their biological efficacy and necessitates careful formulation considerations for therapeutic applications .

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid, and how is its purity and structure validated?

Methodological Answer: Synthesis typically involves multi-step routes such as cyclization of precursor oxazole derivatives followed by hydroxymethylation. For example, analogous compounds (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) are synthesized via esterification of methyl jasmonate intermediates or alkylation reactions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) . Structural confirmation employs - and -NMR spectroscopy to resolve substituent positions, complemented by X-ray crystallography for unambiguous conformation analysis (e.g., crystal structure resolution using SHELX software) .

Advanced Question

Q. How can researchers resolve contradictions in reported biological activities of structurally similar isoxazole derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions, purity levels, or substituent effects. To address this:

- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., halogenation at the phenyl ring or hydroxymethyl group variations) and comparing bioactivity .

- Validate purity using orthogonal methods (e.g., HPLC coupled with mass spectrometry) to rule out impurities influencing activity .

- Replicate assays under standardized conditions (e.g., pH, temperature, and cell-line protocols) to isolate compound-specific effects .

Basic Question

Q. What are the key considerations for optimizing crystallization of this compound for X-ray diffraction studies?

Methodological Answer: Successful crystallization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMSO or ethanol) are preferred due to the compound’s carboxylic acid moiety .

- Temperature control : Gradual cooling from 60°C to room temperature enhances crystal lattice formation .

- Software tools : SHELXL or SHELXS for refining crystallographic data, particularly for resolving hydrogen bonding networks and torsional angles .

Example: A related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, crystallized in a monoclinic system (space group P2/c) with unit cell parameters a = 7.21 Å, b = 12.43 Å, c = 14.56 Å .

Advanced Question

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution to identify reactive sites (e.g., hydroxymethyl group susceptibility to oxidation) .

- Molecular docking : Screens derivatives against target enzymes (e.g., cytochrome P450 isoforms) to prioritize stable candidates .

- In silico ADMET : Tools like SwissADME predict metabolic pathways (e.g., glucuronidation of the carboxylic acid group) and optimize logP values for enhanced bioavailability .

Basic Question

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the hydroxymethyl group .

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as carboxylic acids are hygroscopic .

- Light protection : Amber glass vials prevent photodegradation of the oxazole ring .

Advanced Question

Q. How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

- Cross-validation : Compare -NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .

- IR spectroscopy : Resolve ambiguities in functional groups (e.g., O–H stretching at 2500–3300 cm for carboxylic acid vs. hydroxymethyl) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isotopic or impurity interference .

Basic Question

Q. What synthetic challenges arise during hydroxymethyl group introduction, and how are they mitigated?

Methodological Answer:

- Challenge : Hydroxymethylation often competes with over-oxidation to carboxylic acid derivatives.

- Mitigation : Use protecting groups (e.g., tert-butyldimethylsilyl ether) during alkylation steps, followed by deprotection under mild acidic conditions .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.